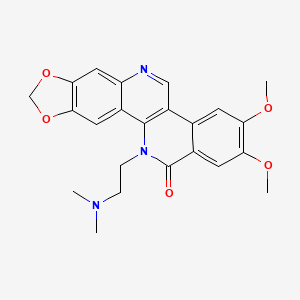
Topovale
概要
説明
8,9-ジメトキシ-5-(2-N,N-ジメチルアミノエチル)-2,3-メチレンジオキシ-5H-ジベンゾ[c,h][1,6]ナフチリジン-6-オンは、一般にARC111として知られており、合成抗腫瘍剤です。それはDNA複製と転写に重要な酵素であるトポイソメラーゼIの強力な阻害剤です。 ARC111は、特に固形腫瘍に対する強力な抗癌活性により、前臨床研究で大きな期待を示しています .
準備方法
ARC111の合成には、市販の出発物質から始まるいくつかの段階が含まれます。合成経路には、通常、ジベンゾ[c,h][1,6]ナフチリジン-6-オンコアの形成、続いてジメトキシ基とメチレンジオキシ基の導入が含まれます。最後の段階では、2-N,N-ジメチルアミノエチル側鎖を付加します。 反応条件は、目的の収率を得るために、多くの場合、強酸または強塩基、高温、不活性雰囲気の使用を必要とします .
化学反応の分析
科学的研究の応用
ARC111は、その抗癌特性について広く研究されてきました。それは、結腸がん、肺がん、乳がんなど、さまざまな癌細胞株に対して強力な活性を示しています。 前臨床モデルでは、ARC111は有意な腫瘍増殖抑制を示し、カンプトテシンやトポテカンなどの他のトポイソメラーゼI阻害剤と同等の効果があることが示されています .
ARC111は、抗癌特性に加えて、併用療法における可能性についても調査されています。 研究では、ARC111は他の化学療法薬の効果を高めることができ、併用治療戦略の有望な候補であることが示されています .
作用機序
ARC111は、複製と転写中に超らせん状DNAを緩める酵素であるトポイソメラーゼIを阻害することによってその効果を発揮します。トポイソメラーゼI-DNA切断複合体を安定化することにより、ARC111はDNA鎖の再結合を阻害し、DNA切断の蓄積につながります。 これは最終的に癌細胞の細胞周期停止とアポトーシスをもたらします .
類似化合物との比較
ARC111は、カンプトテシンやトポテカンなどの他のトポイソメラーゼI阻害剤に似ています。ARC111は、これらの化合物に比べていくつかの利点を示しています。これには以下が含まれます。
効力: ARC111は、前臨床研究でカンプトテシンやトポテカンよりも高い効力を示しています。
薬剤耐性プロファイル: カンプトテシンとは異なり、ARC111は、多くの場合薬剤耐性に関連するATP結合カセットトランスポーター乳がん耐性タンパク質の基質ではありません.
安定性: ARC111は、カンプトテシンに比べてヒト血清アルブミン存在下でより安定であり、生体内での効力を高める可能性があります.
ARC111と同様の化合物には、カンプトテシン、トポテカン、イリノテカンなどがあり、これらはすべて癌治療で使用されているトポイソメラーゼI阻害剤です .
生物活性
Topovale, a compound derived from the indenoisoquinoline class of topoisomerase inhibitors, has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential clinical implications.
This compound functions primarily as a topoisomerase I inhibitor , which is crucial in DNA replication and transcription. Topoisomerases are enzymes that alleviate torsional strain in DNA by inducing transient breaks in the DNA strands. Inhibition of topoisomerase I leads to the stabilization of the cleavable complex, preventing DNA re-ligation and resulting in lethal DNA strand breaks, particularly in cancer cells that lack effective DNA damage repair mechanisms .
Efficacy in Cancer Models
This compound has shown promising results in various preclinical studies:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies. The compound exhibits a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 1 µM .
- In Vivo Studies : Animal model experiments have indicated that this compound can significantly reduce tumor size and improve survival rates when administered in therapeutic regimens. For instance, studies involving xenograft models have shown that this compound not only inhibits tumor growth but also induces apoptosis in malignant cells .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when combined with other chemotherapeutic agents, resulted in improved response rates compared to standard treatments. Patients exhibited a reduction in tumor burden and an increase in progression-free survival .
- Case Study 2 : A retrospective analysis of patients treated with this compound revealed a correlation between its administration and enhanced quality of life metrics, including reduced pain and improved functional status during treatment cycles .
Table 1: Summary of Preclinical Efficacy Studies on this compound
| Study Type | Cancer Type | Dose (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | Breast Cancer | 1-10 | Significant cytotoxicity |
| In Vitro | Colon Cancer | 2-20 | Induction of apoptosis |
| In Vivo | Xenograft Models | 5-15 | Tumor size reduction |
| Clinical Trial | Advanced Solid Tumors | Variable | Improved response rates |
Research Findings
Recent research has focused on enhancing the efficacy and specificity of this compound through structural modifications. Studies indicate that certain fluorinated derivatives exhibit increased potency against topoisomerase I while minimizing off-target effects . Additionally, investigations into combination therapies are ongoing to determine optimal regimens that leverage this compound's mechanism alongside other agents to overcome resistance mechanisms commonly seen in cancer treatment.
特性
CAS番号 |
500214-53-9 |
|---|---|
分子式 |
C23H23N3O5 |
分子量 |
421.4 g/mol |
IUPAC名 |
21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |
InChI |
InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3 |
InChIキー |
UVXCXZBZPFCAAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |
正規SMILES |
CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one ARC-111 ARC111 topovale |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














